molecular formula C15H16BrClN2O B2397480 1-(2-(4-Bromophenyl)-2-oxoethyl)-4-(dimethylamino)pyridin-1-ium chloride CAS No. 1042906-47-7

1-(2-(4-Bromophenyl)-2-oxoethyl)-4-(dimethylamino)pyridin-1-ium chloride

Cat. No.: B2397480
CAS No.: 1042906-47-7
M. Wt: 355.66
InChI Key: LYWUQPJXELCFOL-UHFFFAOYSA-M
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Description

1-(2-(4-Bromophenyl)-2-oxoethyl)-4-(dimethylamino)pyridin-1-ium chloride is a quaternary ammonium salt featuring a pyridinium core substituted with a dimethylamino group at the 4-position and a 4-bromophenyl-acetyl moiety at the 1-position. The chloride counterion enhances its solubility in polar solvents, distinguishing it from analogous bromide or tetrafluoroborate salts. This compound is synthesized via quaternization of pyridine derivatives followed by metathesis to exchange anions, as seen in related ionic liquids like BPHP (1-(2-(4-bromophenyl)-2-oxoethyl)-3-((2-(1-(2-(4-bromophenyl)-2-oxoethyl)pyridine-1-ium-4-carbonyl)hydrazono)methyl)pyridin-1-ium tetrafluoroborate) .

Properties

IUPAC Name

1-(4-bromophenyl)-2-[4-(dimethylamino)pyridin-1-ium-1-yl]ethanone;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN2O.ClH/c1-17(2)14-7-9-18(10-8-14)11-15(19)12-3-5-13(16)6-4-12;/h3-10H,11H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWUQPJXELCFOL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)Br.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

52.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788516
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Bromophenyl)-2-oxoethyl)-4-(dimethylamino)pyridin-1-ium chloride typically involves the reaction of 4-bromobenzaldehyde with dimethylamine and pyridine. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for efficiency and cost-effectiveness, with considerations for safety and environmental impact. Industrial production methods may also include purification steps to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Bromophenyl)-2-oxoethyl)-4-(dimethylamino)pyridin-1-ium chloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, can significantly influence the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

1-(2-(4-Bromophenyl)-2-oxoethyl)-4-(dimethylamino)pyridin-1-ium chloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(4-Bromophenyl)-2-oxoethyl)-4-(dimethylamino)pyridin-1-ium chloride involves its interaction with specific molecular targets. The bromophenyl group and the pyridinium ion play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, proteins, and other biomolecules, influencing various biochemical pathways and processes.

Comparison with Similar Compounds

Key Observations :

  • Counterion Effects : The chloride counterion in the target compound improves aqueous solubility compared to bromide salts (e.g., compound 5a, m.p. 258–259°C ) or tetrafluoroborate (BPHP) .
  • Synthetic Routes : Most derivatives are synthesized via alkylation or quaternization, but complex functionalities (e.g., BODIPY in ) require multi-step conjugation .

Physicochemical Properties

Table 2: Physical and Spectral Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H/¹³C NMR Key Signals
Target compound 435.71 Not reported ~1700 (ketone) Pyridinium H: δ 8.5–9.5; Br-C6H4: δ 7.6–7.8
4d () 662.37 >300 (dec.) 1685, 1720 Benzofuran C=O: δ 167.5; aromatic H: δ 7.2–8.1
5a () 644.27 258–259 (dec.) 1695 Nitrophenyl H: δ 8.2–8.5
BOD-2 () 724.05 Not reported 1650 (amide) BODIPY core: δ 6.0–6.5 (fluorescent)

Key Observations :

  • Thermal Stability : Nitro-substituted derivatives (e.g., 5a) exhibit lower decomposition temperatures than benzofuran-containing compounds (4d) .
  • Spectroscopic Trends : The ketone C=O stretch (~1700 cm⁻¹) is consistent across derivatives, while electron-withdrawing groups (e.g., nitro in 5a) downfield-shift aromatic protons in NMR .

Key Observations :

  • Bioactivity : Electron-withdrawing groups (e.g., bromophenyl) may enhance adsorption in anticorrosive applications, while electron-donating groups (e.g., methoxy in 3c) improve antioxidant activity .
  • Medical Potential: Oxime derivatives () highlight the role of functional groups (e.g., hydroxyimino) in therapeutic applications .

Electronic and Crystallographic Insights

  • Crystallography : Derivatives like 4d () are analyzed using SHELX and WinGX, revealing dense ionic packing due to planar aromatic systems .

Biological Activity

1-(2-(4-Bromophenyl)-2-oxoethyl)-4-(dimethylamino)pyridin-1-ium chloride is a pyridinium salt characterized by the presence of a bromophenyl group and a dimethylamino group. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and biological research due to its unique chemical properties and potential biological activities.

The biological activity of this compound stems from its interaction with various molecular targets, particularly enzymes and proteins. The bromophenyl group enhances the compound's reactivity, while the dimethylamino group may facilitate interactions with biological molecules. These interactions can influence several biochemical pathways, including those related to enzyme inhibition and protein binding.

Pharmacological Studies

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains and cancer cell lines.

Case Studies

  • Antimicrobial Activity : A study evaluating the antibacterial effects of this compound demonstrated its efficacy against Escherichia coli and Staphylococcus aureus , suggesting potential applications in treating bacterial infections.
  • Anticancer Properties : In another study, the compound was tested on human liver cancer cells (HepG2), where it exhibited cytotoxic effects, leading to cell death at specific concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
1-(2-(4-Chlorophenyl)-2-oxoethyl)-4-(dimethylamino)pyridin-1-ium chlorideChlorophenyl StructureModerate antimicrobial activityChlorine substituent
1-(2-(4-Fluorophenyl)-2-oxoethyl)-4-(dimethylamino)pyridin-1-ium chlorideFluorophenyl StructureLower cytotoxicityFluorine substituent
1-(2-(4-Methylphenyl)-2-oxoethyl)-4-(dimethylamino)pyridin-1-ium chlorideMethylphenyl StructureSimilar activity profileMethyl substituent

The presence of the bromine atom in this compound is significant as it imparts distinct electronic properties that enhance its binding affinity to biological targets compared to similar compounds with different substituents.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with dimethylamine and pyridine under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized product.

Toxicological Studies

Preliminary toxicological assessments indicate that while the compound exhibits promising biological activities, further studies are required to evaluate its safety profile in vivo.

Future Directions

Ongoing research aims to explore the following areas:

  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific proteins.
  • Therapeutic Applications : Investigating its potential as a therapeutic agent in treating bacterial infections and cancers.
  • Formulation Development : Developing formulations that enhance bioavailability and target delivery to improve therapeutic outcomes.

Q & A

Q. How can researchers optimize the synthesis of 1-(2-(4-Bromophenyl)-2-oxoethyl)-4-(dimethylamino)pyridin-1-ium chloride to improve yield and purity?

Methodological Answer: Synthesis optimization requires step-wise adjustments. For example:

  • Step 1: Start with pyridin-4-ol derivatives and 4-bromo-substituted aryl precursors, as these are critical for constructing the pyridinium core .
  • Step 2: Use N-alkylation under controlled pH (e.g., 8–9) to minimize side reactions.
  • Step 3: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) for purification .
  • Key Reagents: Potassium carbonate for deprotonation, and anhydrous solvents to avoid hydrolysis.
  • Yield Improvement: Microwave-assisted synthesis (60–80°C, 30 min) enhances reaction rates compared to traditional reflux .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting data be resolved?

Methodological Answer:

  • Primary Techniques:
    • NMR (¹H/¹³C): Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in the dimethylamino moiety.
    • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M⁺]) with <2 ppm error.
    • X-ray Crystallography: Resolve structural ambiguities (e.g., bond angles in the pyridinium ring) .
  • Resolving Conflicts: Cross-validate NMR data with computational tools (e.g., DFT calculations for chemical shifts) or alternative methods like IR for carbonyl confirmation (C=O stretch ~1700 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Target Selection: Prioritize assays linked to the compound’s structural analogs (e.g., kinase inhibition for pyridinium derivatives) .
  • Assay Design:
    • Cell Viability: MTT assay (48–72 hr exposure, IC₅₀ calculation).
    • Receptor Binding: Radioligand displacement (e.g., [³H]-labeled antagonists).
    • Controls: Include positive (e.g., staurosporine for apoptosis) and solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can researchers design a study to investigate the compound’s mechanism of action using omics approaches?

Methodological Answer:

  • Transcriptomics: RNA-seq (Illumina NovaSeq) of treated vs. untreated cells (p-value <0.05, fold-change >2).
  • Proteomics: LC-MS/MS with TMT labeling to identify differentially expressed proteins (e.g., MAPK pathways).
  • Data Integration: Use STRING DB for pathway enrichment and link to structural motifs (e.g., bromophenyl group’s role in DNA intercalation) .

Q. How can researchers investigate the environmental fate and ecotoxicological impacts using standardized OECD guidelines?

Methodological Answer:

  • Degradation Studies:
    • Hydrolysis: OECD 111 (pH 4–9, 50°C, HPLC monitoring).
    • Photolysis: Simulated sunlight (λ >290 nm, 25°C) .
  • Ecotoxicology:
    • Daphnia magna Acute Toxicity: 48-hr LC₅₀ (OECD 202).
    • Algal Growth Inhibition: 72-hr EC₅₀ (OECD 201) .

Q. What computational strategies validate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: AutoDock Vina with PyRx (PDB ID: e.g., 3ERT for estrogen receptors).
  • MD Simulations: GROMACS (50 ns trajectories) to assess binding stability (RMSD <2 Å).
  • Free Energy Calculations: MM/GBSA for ΔG binding (kcal/mol) .

Q. How can contradictions between computational modeling and experimental reactivity data be resolved?

Methodological Answer:

  • Validation Steps:
    • Synthetic Analogues: Test derivatives with modified substituents (e.g., replacing Br with Cl) to isolate electronic effects.
    • Kinetic Studies: Stopped-flow spectroscopy to measure reaction rates (kobs) under varying pH/temperature.
    • Theoretical Adjustments: Include solvent effects (PCM model) and dispersion corrections (DFT-D3) in simulations .

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